molecular formula C13H24O2 B14645409 1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol CAS No. 55708-86-6

1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol

Cat. No.: B14645409
CAS No.: 55708-86-6
M. Wt: 212.33 g/mol
InChI Key: GLBXVFWQPUZZRN-UHFFFAOYSA-N
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Description

1-[(1,7,7-Trimethylbicyclo[221]heptan-2-yl)oxy]propan-2-ol is a chemical compound with a unique bicyclic structure It is derived from camphor, a well-known natural product

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol typically involves the reaction of camphor with propylene oxide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with propylene oxide to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to accelerate the reaction rate and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halides, amines.

Scientific Research Applications

1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol is unique due to its specific substitution pattern and the presence of the propanol group. This gives it distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications .

Properties

CAS No.

55708-86-6

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

1-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol

InChI

InChI=1S/C13H24O2/c1-9(14)8-15-11-7-10-5-6-13(11,4)12(10,2)3/h9-11,14H,5-8H2,1-4H3

InChI Key

GLBXVFWQPUZZRN-UHFFFAOYSA-N

Canonical SMILES

CC(COC1CC2CCC1(C2(C)C)C)O

Origin of Product

United States

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